Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Medicinal Chemistry Kinase Inhibition Regioisomerism

Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 1638769-03-5) is a heterocyclic compound consisting of a fused imidazole and pyridine ring system, featuring a methyl ester group at the 5-position. This specific regiochemistry and functionalization defines its utility as a versatile scaffold in medicinal chemistry, particularly as a core for developing kinase inhibitors.

Molecular Formula C8H7N3O2
Molecular Weight 177.16
CAS No. 1638769-03-5
Cat. No. B3028160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3H-imidazo[4,5-b]pyridine-5-carboxylate
CAS1638769-03-5
Molecular FormulaC8H7N3O2
Molecular Weight177.16
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=C1)NC=N2
InChIInChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-7(11-6)10-4-9-5/h2-4H,1H3,(H,9,10,11)
InChIKeyKEDKRLKUQYADGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 1638769-03-5) - Structural & Procurement Baseline


Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 1638769-03-5) is a heterocyclic compound consisting of a fused imidazole and pyridine ring system, featuring a methyl ester group at the 5-position [1]. This specific regiochemistry and functionalization defines its utility as a versatile scaffold in medicinal chemistry, particularly as a core for developing kinase inhibitors . Its computed physicochemical properties, such as a topological polar surface area (TPSA) of 67.9 Ų and an XLogP3-AA of 0.9, differentiate it from analogs with altered substituents or ester groups [2].

Why Generic Imidazopyridine Substitution Fails for Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate


Direct substitution of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate with other imidazopyridine analogs is not scientifically justified due to quantifiable differences in key properties. The position of the ester group (e.g., 5-carboxylate vs. 6-carboxylate) directly impacts biological activity, as demonstrated by the 6-carboxylate regioisomer which exhibits potent kinase inhibition with IC50 values ranging from 0.035 to 0.461 μM against targets like Aurora A/B . The 5-carboxylate regioisomer, with its unique arrangement, is likely to have a distinct selectivity profile. Furthermore, the methyl ester group contributes to a specific lipophilicity (XLogP3-AA: 0.9) and a single hydrogen bond donor count, which are critical for optimizing drug-like properties and target engagement, differentiating it from the more lipophilic ethyl ester analog [1].

Quantitative Differentiation Evidence for Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate


Regioisomeric Differentiation: 5-Carboxylate vs. 6-Carboxylate Bioactivity

The 6-carboxylate regioisomer (CAS 77862-95-4) demonstrates potent, broad-spectrum kinase inhibition with IC50 values ranging from 0.035 to 0.461 μM against Aurora A/B . This quantitative benchmark suggests that the 5-carboxylate regioisomer, Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate, with its distinct substitution pattern, will exhibit a different and potentially more selective kinase inhibition profile, making it a preferred scaffold for targeting specific kinases where the 6-carboxylate analog is either too potent or non-selective.

Medicinal Chemistry Kinase Inhibition Regioisomerism

Lipophilicity (LogP) Differentiation from Ethyl Ester Analog

The methyl ester group in Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate confers a computed XLogP3-AA value of 0.9, indicating moderate lipophilicity [1]. In contrast, the ethyl ester analog (CAS 1260665-72-2) is expected to have a higher LogP value (typically +0.5 log units for an additional -CH2-), making it more lipophilic [2]. This difference is quantifiable and directly impacts membrane permeability and solubility, two critical parameters in drug development.

Medicinal Chemistry Physicochemical Properties Drug-likeness

Hydrogen Bonding Capacity: Unsubstituted Core vs. N-Methylated Analog

The target compound possesses one hydrogen bond donor (the imidazole NH) and four hydrogen bond acceptors, a profile well-suited for engaging the hinge region of kinases [1]. In contrast, the N-methylated analog (CAS 1934833-64-3) has zero H-bond donors due to methylation of the imidazole nitrogen, which significantly alters its binding mode and target selectivity . This single H-bond donor is often critical for achieving the desired selectivity profile in kinase inhibitor design.

Medicinal Chemistry Molecular Recognition Kinase Inhibition

Optimal Application Scenarios for Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification

This compound serves as a preferred starting point for synthesizing focused libraries of kinase inhibitors. The quantitative differentiation in regioisomeric activity (see Section 3, Evidence 1) means that the 5-carboxylate scaffold is specifically chosen when the 6-carboxylate regioisomer's potent but non-selective Aurora A/B inhibition (IC50 0.035-0.461 μM) is undesirable. Researchers can leverage the 5-carboxylate core to explore alternative selectivity profiles against a broad panel of kinases.

Lead Optimization: Tuning Lipophilicity for ADME Properties

During the hit-to-lead phase, the methyl ester group of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate is intentionally retained over the more lipophilic ethyl ester analog. Its lower computed LogP (0.9) is a calculated advantage for improving aqueous solubility and reducing metabolic liabilities, which are key for achieving favorable oral bioavailability. This decision is based on the quantifiable physicochemical differences detailed in Section 3, Evidence 2. [1]

Chemical Biology: Designing Selective Probe Molecules

The single hydrogen bond donor (the imidazole NH) is a critical feature for designing selective chemical probes. Unlike the N-methylated analog (0 H-bond donors), the unsubstituted core of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate allows for a key hinge-binding interaction with kinase ATP-binding pockets. This property is essential for developing tool compounds with a well-defined and selective mechanism of action, as supported by the computational evidence in Section 3, Evidence 3.

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